molecular formula C10H7NO3 B12903137 7-Methoxy-5,8-dihydroquinoline-5,8-dione CAS No. 67380-50-1

7-Methoxy-5,8-dihydroquinoline-5,8-dione

Cat. No.: B12903137
CAS No.: 67380-50-1
M. Wt: 189.17 g/mol
InChI Key: YPRZKRQIBJHYJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-5,8-dihydroquinoline-5,8-dione is a chemical compound based on the quinoline-5,8-dione scaffold, a structure recognized for its significant and broad-spectrum biological properties . This scaffold is a promising moiety in medicinal chemistry, with derivatives exhibiting a range of pharmacological activities, including anticancer, antibacterial, and antifungal effects . The biological activity of this core structure is largely derived from its ability to participate in redox cycling in vivo , a process often mediated by enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) . This mechanism can lead to the generation of reactive oxygen species and the oxidation of critical amino acids in targeted enzymes, which may induce apoptosis and cell death in cancerous cells . Recent research developments have highlighted that modified quinoline-5,8-diones can act as novel inhibitors of Sphingosine Kinase (SphK), an enzyme whose overexpression is observed in many cancers, including breast, renal, and leukaemia . Inhibition of SphK is an attractive target for anticancer drug development, as it can disrupt cellular proliferation and survival signals . The 5,8-quinolinedione framework serves as a key polar fragment in these inhibitors, and the introduction of various substituents allows for the optimization of potency and binding efficacy against molecular targets . As a result, this compound is a valuable intermediate for researchers in drug discovery and development. It provides a core structure for synthesizing novel derivatives to investigate structure-activity relationships, explore new mechanisms of action, and develop potential therapeutic agents for oncology research . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

7-methoxyquinoline-5,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c1-14-8-5-7(12)6-3-2-4-11-9(6)10(8)13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRZKRQIBJHYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)C2=C(C1=O)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90217741
Record name 7-Methoxy-5,8-dihydroquinoline-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90217741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67380-50-1
Record name 7-Methoxy-5,8-dihydroquinoline-5,8-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067380501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC76884
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76884
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Methoxy-5,8-dihydroquinoline-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90217741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 7 Methoxy 5,8 Dihydroquinoline 5,8 Dione and Analogs

Strategic Approaches to Quinoline-5,8-dione Core Construction

The construction of the quinoline-5,8-dione core is a central challenge in the synthesis of this class of compounds. Methodologies can be broadly categorized into two strategic approaches: the modification of a pre-existing quinoline (B57606) ring system, typically through oxidation, or the formation of the quinoline ring itself via cyclization or annulation reactions, with subsequent oxidation to the dione (B5365651) state. mdpi.comgoogle.com

Key strategies include:

Oxidative Annulation: These techniques leverage catalytic C–H bond activation, transition-metal-free protocols, and photo-induced oxidative cyclization to build the quinoline scaffold. mdpi.comresearchgate.net

Condensation Reactions: Classic methods like the Friedländer synthesis involve the condensation of ortho-aminocarbonyl compounds with molecules containing an active α-methylene group to form the quinoline ring. researchgate.net

Cycloaddition Reactions: Diels-Alder reactions using quinones as dienophiles provide an efficient route to highly substituted quinoline-dione systems. mdpi.com

Transition-Metal Catalysis: Modern methods increasingly rely on transition-metal catalysts to facilitate the construction of the quinoline scaffold from simple, readily available starting materials. ias.ac.in

These approaches offer versatile pathways to access a wide array of substituted quinoline-5,8-diones, enabling the exploration of their chemical and biological properties. mdpi.comucc.ie

Oxidation-Mediated Synthesis of Quinoline-5,8-diones from Precursors

A primary strategy for synthesizing quinoline-5,8-diones involves the oxidation of suitably substituted quinoline precursors. This approach is particularly effective when starting with quinolines bearing hydroxyl or amino groups at the C-5 and C-8 positions, which facilitate oxidation to the corresponding quinone.

The oxidation of 8-hydroxyquinoline (B1678124) and its derivatives is a direct and frequently employed method for accessing the quinoline-5,8-dione core. Various oxidizing agents and conditions have been developed to achieve this transformation efficiently.

One established method involves the oxidation of 5-amino-8-hydroxyquinoline using dichromate, although this requires a doubly functionalized and less accessible starting material. google.com A more versatile approach utilizes the photo-oxidation of specific 8-hydroxyquinolines. google.com In this process, the 8-hydroxyquinoline derivative is subjected to oxygen in an organic solvent in the presence of a sensitizer, leading to an intermediate hydroxyperoxide which then decomposes to yield the desired quinoline-5,8-dione in high yields. google.com

Another synthetic route involves a multi-step sequence starting from 8-hydroxyquinoline. bsu.edubsu.edu The initial precursor is first nitrated to produce 8-hydroxy-5,7-dinitroquinoline. bsu.edu This is followed by hydrogenation and acylation to form 5,7-diacetamido-8-acetoxyquinoline, which is then oxidized to yield a 7-substituted quinoline-5,8-dione. bsu.edu Additionally, clean catalytic oxidation of 8-hydroxyquinoline to quinoline-5,8-dione can be achieved using tert-butyl hydroperoxide (tBuOOH) in the presence of covalently bound iron phthalocyanine (B1677752) catalysts. acs.org

Achieving regioselectivity in the functionalization of the quinoline ring, particularly at the C-5 and C-8 positions, is crucial for the targeted synthesis of quinoline-5,8-diones. Directing groups are often employed to guide reactants to these specific sites. For instance, an 8-acylamino group can direct electrophilic halogenation to the C-5 position. researchgate.net Similarly, N-oxides can serve as excellent directing groups for the selective functionalization of quinolines. nih.gov

While many methods focus on C-2 functionalization, specific protocols for C-8 arylation have been developed using ruthenium(II) or rhodium(III) catalysts, which can direct arylboronic acids to the C-8 position with high regioselectivity. nih.govnih.govacs.org A notable strategy involves a Ru(II)-catalyzed process that not only achieves C-8 arylation but also performs an in-situ deoxygenation of the N-oxide directing group in the same pot. nih.govacs.org Furthermore, visible light-induced C-H functionalization offers a metal- and oxidant-free method for selectively targeting both the C-5 and C-8 positions of quinoline derivatives, providing a green and practical route to functionalized skeletons. researchgate.net

Annulation and Cyclization Reactions to Form the Quinoline Ring System

Annulation and cyclization reactions represent a powerful set of strategies for the de novo construction of the quinoline ring system from acyclic or simpler cyclic precursors. mdpi.comorganic-chemistry.org These methods are highly valued for their ability to build molecular complexity and introduce a wide range of substituents onto the quinoline scaffold. researchgate.net Strategies often involve the tandem formation of C-C and C-N bonds. nih.gov For example, copper-catalyzed aerobic oxidative cyclization of N-(2-alkynylaryl)enamines provides an efficient route to highly substituted quinolines. nih.gov These foundational quinoline structures can then be further elaborated, including oxidation to the desired 5,8-dione state.

The Friedländer synthesis is one of the most fundamental and straightforward methods for constructing the quinoline ring. researchgate.netnih.gov The reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by a cyclodehydration step to form the quinoline product. researchgate.netwikipedia.orgorganic-chemistry.org

Two primary mechanisms are proposed for this reaction. wikipedia.org The first involves an initial aldol (B89426) addition between the reactants, followed by dehydration and subsequent imine formation to yield the quinoline. The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol-type reaction and subsequent elimination of water to form the final product. wikipedia.org To enhance the reaction's efficiency and environmental profile, modern variations have employed catalysts such as iodine, p-toluenesulfonic acid, and various Lewis acids, as well as microwave irradiation conditions. wikipedia.orgorganic-chemistry.org A significant advantage of this method is its ability to directly form polysubstituted quinolines in a single step. nih.gov

Transition-metal catalysis has become an indispensable tool for the synthesis of complex quinoline scaffolds from simple starting materials. ias.ac.innih.gov These methods are prized for their efficiency and high functional group tolerance. mdpi.com Catalysts based on metals such as copper, rhodium, cobalt, iron, and palladium have been extensively used. mdpi.comnih.govfrontiersin.org

Common strategies include:

C-H Activation/Functionalization: Transition metals can catalyze the direct activation of C-H bonds, enabling subsequent cyclization. For example, rhodium and cobalt catalysts have been used for the regioselective synthesis of quinolines via ortho-C–H bond activation of anilines followed by cyclization with alkynes. mdpi.com

Reductive Cyclization: Iron-catalyzed reductive cyclization of ortho-nitro-substituted Baylis-Hillman acetates provides a pathway to 3-substituted quinolines. acs.org

Tandem Oxidative Cyclization: Copper catalysts can be used in one-pot reactions that proceed through C-H functionalization followed by C-N/C-C bond formation to generate substituted quinolines, using molecular oxygen as a green oxidant. ias.ac.in

These catalytic systems enable the construction of complex quinoline derivatives under mild conditions, often with high yields and regioselectivity, providing versatile entry points to precursors for 7-Methoxy-5,8-dihydroquinoline-5,8-dione. mdpi.comacs.org

Data Tables

Table 1: Examples of Transition Metal-Catalyzed Quinoline Synthesis This table summarizes various transition metal-catalyzed reactions used to form the quinoline core, which can be a precursor to quinoline-5,8-diones.

Catalyst SystemStarting MaterialsReaction TypeKey FeaturesReference(s)
[CpFe(CO)₂]₂o-Nitro-substituted Baylis−Hillman acetatesReductive CyclizationGood yields at low catalyst loading. acs.org
CpCo(CO)I₂ / AgSbF₆Ethyl benzimidate, DioxazoloneTandem C-H Amidation and CyclizationUnique to Co catalysis; excellent substrate scope. frontiersin.org
Rhodium Catalyst / Copper(II) oxidantAniline (B41778) derivatives, Alkynyl estersCascade C–H Activation and HeteroannulationRegioselective; occurs under mild conditions. mdpi.com
Co(OAc)₂·4H₂O2-Aminoaryl alcohols, KetonesDehydrogenative CyclizationLigand-free; mild conditions; cost-effective. mdpi.comnih.gov
Copper(I) / K₂CO₃2-Bromophenyl methylamines, AmidesUllmann-type CouplingUses an inexpensive and earth-abundant metal. frontiersin.org

Direct and Indirect Synthetic Routes to this compound

The synthesis of this compound can be approached through several routes, which can be broadly categorized as direct or indirect.

Direct routes typically involve the functionalization of a pre-formed quinoline ring system. A common starting material for many quinoline-5,8-dione syntheses is 8-hydroxyquinoline. nih.gov A plausible direct synthesis for the target compound would start with 8-hydroxy-7-methoxyquinoline, which would then undergo selective oxidation to yield this compound. The oxidation of 8-hydroxyquinolines to their corresponding 5,8-dione derivatives is a well-established transformation. researchgate.net For instance, the oxidation of 8-hydroxyquinoline itself can be achieved using various chemical methods to produce the parent quinoline-5,8-dione. researchgate.net

Indirect routes involve the construction of the quinoline-5,8-dione core with the methoxy (B1213986) group introduced at a later stage. One such strategy begins with the synthesis of a di-substituted quinoline, such as 6,7-dichloroquinoline-5,8-dione (B1222834), which is commonly prepared from 8-hydroxyquinoline. nih.gov This di-halogenated intermediate can then undergo nucleophilic substitution to introduce the methoxy group at the C-7 position. Another indirect method involves the Friedländer annulation reaction, a versatile method for synthesizing substituted quinolines from an ortho-substituted aniline and a carbonyl compound containing an alpha-methylene group. ecorfan.org This could be adapted to build the quinoline core with appropriate substituents that can be later converted to the desired dione and methoxy functionalities. A multi-step synthesis described in patent literature involves the cyclization of 3-Ethoxy-N-(2,4,5-trimethoxyphenyl)acrylamide to form a trimethoxy-quinolinone intermediate, which is then further modified. google.com

A summary of key synthetic precursors is presented below:

Starting MaterialIntermediate/ProductReaction TypeReference
8-Hydroxyquinoline6,7-Dihalogen-5,8-quinolinedionesHalogenation, Oxidation nih.gov
8-HydroxyquinolineQuinoline-5,8-dioneOxidation researchgate.net
2-Aminoaryl ketones & α-Methylene carbonylsSubstituted QuinolinesFriedländer Synthesis mdpi.com
3-Ethoxy-N-(2,4,5-trimethoxyphenyl)acrylamide5,6,8-Trimethoxyquinolin-2(1H)-oneCyclization google.com

Methodologies for Functionalization of the Quinoline-5,8-dione Scaffold

The functionalization of the quinoline-5,8-dione scaffold is a key strategy for developing new bioactive agents. rsc.org The introduction of various substituents at different positions of the quinoline ring system allows for the fine-tuning of its pharmacological profile. nih.govfrontiersin.org Research has shown that the biological activity is highly dependent on the nature and position of these substituents, particularly at the C-2, C-6, and C-7 positions. mdpi.commdpi.com

Methoxy groups can be introduced onto the quinoline-5,8-dione scaffold, often via nucleophilic aromatic substitution (SNAr) reactions. This is typically achieved by displacing a leaving group, such as a halogen, with a methoxide (B1231860) source. For example, the reaction of 6,7-dichloroquinoline-5,8-dione with sodium methoxide would be expected to yield methoxy-substituted derivatives. The regioselectivity of this substitution (i.e., whether the methoxy group adds to the C-6 or C-7 position) can be influenced by the reaction conditions and the electronic nature of the quinoline core. While specific examples for methoxylation are based on general principles, related nucleophilic displacements are well-documented. For instance, the displacement of a bromide at the C-7 position of a 2-methyl-7-bromo-quinoline-5,8-dione with various phenoxides proceeds under ambient conditions. mdpi.com Similarly, the reaction of 4-chloro-8-methylquinolin-2(1H)-one with nucleophiles demonstrates the susceptibility of halogenated quinolines to substitution. mdpi.com

The C-6 and C-7 positions of the quinoline-5,8-dione core are common sites for modification, and the regioselectivity of these reactions is a critical aspect of synthesis. mdpi.com The introduction of different functional groups, such as amino or alkoxy groups, at these positions significantly influences the compound's biological properties. mdpi.com

Studies on 6,7-dichloroquinoline-5,8-dione have shown that nucleophilic substitution can occur selectively at either the C-6 or C-7 position depending on the nucleophile and reaction conditions. nih.gov For example, reaction with 2-aminopyridine (B139424) derivatives surprisingly resulted in substitution at the C-7 position, leading to ortho-quinones, whereas reaction with ethyl acetoacetate (B1235776) led to substitution at the C-6 position. nih.gov This highlights the complex interplay of factors governing regioselectivity. The synthesis of 7-arylamine-6-chloro-5,8-quinolinediones demonstrates selective substitution at the C-7 position, preserving the chlorine at C-6 for potential further modification. nih.gov The electron-donating or -withdrawing nature of existing substituents plays a crucial role in directing incoming groups. For instance, the methoxy group at C-7 in 7-methoxyquinoline-5,8-dione would direct electrophilic attack, such as bromination, to the C-6 position.

The C-2 position of the quinoline ring offers another handle for chemical modification, although it is often considered less reactive than other positions in the context of nucleophilic substitution on the dione ring. mdpi.commdpi.com However, functionalization at this site can still significantly impact biological activity. mdpi.com Methods for modifying the C-2 position often involve starting with a pre-functionalized quinoline. For example, a methyl group at the C-2 position, as seen in 6,7-dichloro-2-methyl-5,8-quinolinedione, can serve as a point for further elaboration. mdpi.com This methyl group can be oxidized, for instance using selenium dioxide, to a formyl group, which then allows for a variety of subsequent chemical transformations. mdpi.com The introduction of various substituents at the C-2 position has been shown to modulate the compound's reactivity and interaction with biological targets like the NQO1 enzyme. mdpi.com

Stereoselective and Chemo-selective Synthetic Considerations

In the synthesis of complex quinoline-5,8-dione analogs, controlling stereoselectivity and chemoselectivity is paramount. Chemoselectivity is particularly relevant when multiple reactive sites are present, as is common in the quinoline-5,8-dione scaffold. For example, in a di-halogenated quinolinedione, a reaction might selectively target one halogen over the other, or a nucleophile might preferentially attack the quinone ring over a substituent. The regioselective substitutions at the C-6 and C-7 positions are prime examples of chemoselective transformations. nih.govnih.gov

Stereoselectivity becomes a factor when chiral centers are introduced into the molecule. While the core this compound is achiral, the addition of complex side chains, particularly at the C-2, C-6, or C-7 positions, can introduce stereocenters. Achieving stereoselective synthesis requires the use of chiral catalysts, auxiliaries, or starting materials. Although the provided sources focus more on regioselectivity, the principles of stereoselective synthesis would apply to the elaboration of the quinoline-5,8-dione scaffold into more complex, chiral molecules. mdpi.com

Sustainable and Catalytic Methods in Quinoline-5,8-dione Synthesis

Modern synthetic chemistry increasingly emphasizes the development of sustainable and catalytic methods to improve efficiency and reduce environmental impact. nih.govnih.gov The synthesis of quinolines and their derivatives has benefited significantly from these advancements.

Catalytic methods offer numerous advantages over traditional stoichiometric reactions, including milder reaction conditions, higher yields, and the ability to recycle the catalyst. acs.org For the synthesis of the quinoline core, various transition-metal-based catalysts (utilizing metals like Rhodium, Cobalt, and Palladium) have been developed for C-H activation and cyclization reactions. mdpi.com Nanocatalysts are also gaining prominence, offering high surface area and reactivity for reactions like the Friedländer synthesis. nih.govacs.org

A key step in producing quinoline-5,8-diones is the oxidation of 8-hydroxyquinolines. Green chemistry approaches for this transformation are highly desirable. One such method employs a silica-supported iron tetrasulfophthalocyanine catalyst with tert-butyl hydroperoxide (tBuOOH) as a clean oxidant, offering an efficient and ecological route to the dione product. researchgate.net The use of microwave-assisted synthesis in conjunction with solid acid catalysts like Nafion NR50 for the Friedländer reaction also represents a move towards more environmentally friendly protocols. mdpi.com

The table below summarizes some modern catalytic approaches relevant to quinoline synthesis.

Catalytic MethodReaction TypeAdvantagesReference
FePcS–SiO₂ CatalysisOxidation of 8-hydroxyquinolineClean, efficient, uses tBuOOH oxidant researchgate.net
Nanocatalysis (e.g., Fe₃O₄ based)One-pot synthesis of quinolinesReusable catalyst, high reactivity, mild conditions nih.govacs.org
Rhodium-CatalysisC-H activation/heteroannulationMild conditions, high efficiency mdpi.com
Microwave-Assisted/Nafion NR50Friedländer synthesisEnvironmentally friendly, efficient mdpi.com

Chemical Reactivity and Mechanistic Investigations of Quinoline 5,8 Diones

Redox Characteristics and Electron Transfer Mechanisms

The quinone moiety is the primary center for the redox activity of 7-Methoxy-5,8-dihydroquinoline-5,8-dione. Quinones are a class of compounds known for their ability to undergo reversible reduction-oxidation (redox) reactions, which are fundamental to their chemical transformations. nih.gov The electron-donating nature of the methoxy (B1213986) group at the C-7 position influences the electron density of the quinone ring, thereby modulating its reduction potential.

Table 1: One-Electron Reduction Potentials of Selected Quinoline-5,8-dione Derivatives at pH 7

This table provides context for the redox properties of the quinoline-5,8-dione scaffold. The precise value for the 7-methoxy derivative may vary, but these values illustrate the impact of substituents on redox potential.

CompoundE°′(Q/SQ•−) (mV vs NHE)Reference
7-Methylquinoline-5,8-dione-282 nih.gov
6,7-Dimethylquinoline-5,8-dione-317 nih.gov
Quinoxaline-5,8-dione-163 nih.gov

A key feature of quinone chemistry is the formation of a semiquinone radical anion upon a one-electron reduction. nih.gov This species is an intermediate between the fully oxidized quinone and the fully reduced hydroquinone (B1673460). The formation of the semiquinone radical of a quinoline-5,8-dione can be initiated by chemical reducing agents, electrochemical methods, or enzymatic processes, such as those involving NAD(P)H. researchgate.net

The stability of the resulting semiquinone radical is influenced by substituents on the ring and the surrounding medium. Electron-withdrawing groups tend to yield a less reactive and more persistent radical. nih.gov Once formed, the semiquinone radical is a reactive species. A primary reaction pathway involves the transfer of its electron to molecular oxygen (O₂), generating a superoxide (B77818) anion radical (O₂•−) and regenerating the parent quinone. nih.gov This reaction is thermodynamically favorable if the one-electron reduction potential of the quinone is lower than that of oxygen (approximately -180 mV). nih.gov Semiquinone radicals can also undergo a disproportionation reaction, where two radicals react to form one molecule of the parent quinone and one molecule of the corresponding hydroquinone. nih.gov

The reactivity of these radicals is significantly enhanced in the presence of certain metal ions, which can form metal-semiquinone complexes, as indicated by strong EPR (electron paramagnetic resonance) signals. researchgate.netnih.gov

Redox cycling is a process where a quinone repeatedly undergoes reduction to a semiquinone followed by re-oxidation back to the parent quinone. researchgate.net This cycle is a major pathway for the chemical transformations of quinoline-5,8-diones and is particularly significant in biological contexts. nih.gov The cycle begins with the one-electron reduction of the quinone to its semiquinone radical. researchgate.net This radical then reacts with molecular oxygen to produce a superoxide radical, regenerating the original quinone, which can then enter another round of reduction. nih.gov

This continuous cycle can lead to the prolific generation of reactive oxygen species (ROS), including superoxide and, subsequently, hydrogen peroxide. nih.gov The auto-oxidation of hydroquinones, formed from the reduction of the quinone, can also contribute to the pool of activated oxygen species. nih.gov This sustained production of ROS can induce significant chemical changes in the surrounding environment, including the oxidation of other molecules.

Nucleophilic Substitution Patterns and Mechanisms on the Quinone Moiety

The quinone moiety of this compound is electrophilic and susceptible to nucleophilic attack. researchgate.net This reactivity is a form of conjugate addition to an α,β-unsaturated carbonyl system. smu.edu The presence of electron-withdrawing carbonyl groups activates the ring for attack by nucleophiles. wikipedia.org For quinoline-5,8-diones, nucleophilic substitution typically occurs at the C-6 or C-7 positions, as these are the available sites on the quinone ring.

The mechanism for this reaction is generally a nucleophilic aromatic substitution (SNAr), which proceeds via an addition-elimination pathway. wikipedia.org A nucleophile first attacks an electrophilic carbon on the quinone ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org Subsequently, a leaving group is eliminated, restoring the aromaticity of the system. In many cases, a hydrogen atom acts as the leaving group, and an oxidant is required in the final step to re-form the quinone ring.

The 7-methoxy group in the target compound is an electron-donating group, which can influence the regioselectivity of the attack. However, the primary drivers of reactivity are the electron-withdrawing quinone carbonyls. Studies on related quinoline-5,8-diones have shown that amino groups can be replaced by alkoxy groups, demonstrating the feasibility of nucleophilic substitution on this scaffold. uca.fr

Electrophilic Reactivity of the Quinoline (B57606) Moiety

While the quinone ring is susceptible to nucleophilic attack, the heterocyclic part of the molecule can undergo electrophilic substitution. In the quinoline ring system, the pyridine (B92270) ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. youtube.comuop.edu.pk This deactivation is enhanced under the acidic conditions often used for electrophilic substitution, as the nitrogen becomes protonated. stackexchange.com

Consequently, electrophilic substitution occurs preferentially on the benzene (B151609) ring, which is more electron-rich. vaia.comquimicaorganica.org The preferred positions for attack are C-5 and C-8. uop.edu.pkarsdcollege.ac.in This regioselectivity is explained by the stability of the cationic intermediate (Wheland intermediate or sigma complex) formed during the reaction. Attack at the C-5 or C-8 positions allows for the formation of resonance structures where the positive charge is delocalized without disrupting the aromaticity of the pyridine ring. youtube.comquimicaorganica.org In contrast, attack at C-6 or C-7 leads to less stable intermediates. youtube.com Therefore, reactions like nitration or sulfonation on quinoline typically yield a mixture of 5- and 8-substituted products. uop.edu.pkstackexchange.com

Coordination Chemistry with Metal Centers

Quinoline-5,8-diones possess multiple sites for coordination with metal ions, acting as effective chelating agents. researchgate.netnih.gov The primary coordination sites are the two carbonyl oxygens of the dione (B5365651) moiety and the nitrogen atom of the quinoline ring. This ability to chelate divalent and trivalent metal ions, such as Fe²⁺, Fe³⁺, and Cu²⁺, is a significant aspect of their chemistry. researchgate.netnih.govnih.gov The formation of these metal complexes can profoundly alter the molecule's redox properties and reactivity. researchgate.net

The interaction between this compound and a metal center involves the formation of coordinate covalent bonds. The lone pair of electrons on the quinoline nitrogen and the oxygen atoms of the carbonyl groups can be donated to vacant orbitals of a transition metal ion. nih.gov Schiff base derivatives of quinoline are particularly noted for forming stable and selective complexes with metal ions. nih.govmdpi.com

The stability of the resulting metal complexes depends on several factors, including the nature of the metal ion, the solvent, and the specific structure of the ligand. researchgate.net The chelate effect, where a multidentate ligand binds to a central metal ion, leads to the formation of a ring structure that is thermodynamically more stable than complexes formed with monodentate ligands. The coordination can influence the electron distribution within the quinoline-dione system, which in turn affects the stability and subsequent reactivity of the complex. For instance, complexation can facilitate the reduction of the quinone to a semiquinone radical, which may remain coordinated to the metal center. researchgate.net

Mechanistic Pathways of Derivatization Reactions

The derivatization of quinoline-5,8-diones, including the 7-methoxy derivative, primarily involves nucleophilic additions to the electron-deficient quinone ring. The presence of the methoxy group at the 7-position, being an electron-donating group, can influence the regioselectivity and rate of these reactions.

One of the fundamental mechanistic pathways involves the 1,4-conjugate addition (Michael addition) of nucleophiles to the α,β-unsaturated ketone system of the quinone ring. The methoxy group at C7 would be expected to direct incoming nucleophiles to the C6 position due to its electron-donating resonance effect, which increases the electron density at the C6 and C8a positions, making the C5 and C8 carbonyl carbons and the C6 position more electrophilic.

Studies on related quinoline-5,8-dione systems have shown that reactions with charged nucleophiles, such as phosphorus nucleophiles, can proceed via an initial single-electron transfer (SET) mechanism. researchgate.net In this pathway, the quinone acts as an electron acceptor, forming a radical anion. This intermediate is highly colored and can be detected spectroscopically. The formation of this radical anion intermediate is a key step that initiates the subsequent bond-forming reactions. For this compound, a similar SET mechanism is plausible with potent nucleophiles.

The derivatization can also be achieved through displacement of suitable leaving groups on the quinoline ring. For example, if a bromo or chloro substituent were present at the 7-position, nucleophilic aromatic substitution could occur. In the case of the 7-methoxy derivative, while the methoxy group is not a traditional leaving group, its displacement could potentially be achieved under harsh conditions or through activation, for instance, by protonation or coordination to a Lewis acid.

The synthesis of various quinoline derivatives often proceeds through multi-step sequences involving cyclization reactions. For instance, the construction of the quinoline ring itself can be achieved through various named reactions like the Doebner-von Miller reaction, Combes quinoline synthesis, or Friedländer synthesis, followed by oxidation to the quinoline-5,8-dione. Derivatization can also occur at the precursor stage, allowing for the introduction of a wide range of functional groups that are then carried through to the final quinoline-5,8-dione product.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise structure of 7-Methoxy-5,8-dihydroquinoline-5,8-dione in solution. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments work in concert to provide a complete map of the proton and carbon environments and their interconnections.

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The ¹³C NMR spectrum reveals the number of distinct carbon atoms and their electronic state (e.g., carbonyl, aromatic, aliphatic). While specific experimental data for the unsubstituted title compound is not broadly published, the expected chemical shifts can be predicted based on the analysis of closely related derivatives and established spectroscopic principles.

The protons on the pyridine (B92270) ring (H-2, H-3, H-4) are expected to appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The vinyl proton at C-6, adjacent to the electron-withdrawing carbonyl group, would likely resonate as a singlet in the range of δ 6.0-6.5 ppm. The methoxy (B1213986) group protons (-OCH₃) would produce a characteristic singlet at approximately δ 4.0 ppm.

In the ¹³C NMR spectrum, the two carbonyl carbons (C-5 and C-8) of the quinone ring are the most deshielded, with expected chemical shifts above δ 180 ppm. The carbons of the pyridine and quinone rings would appear in the δ 110-160 ppm range. The methoxy carbon would be observed in the aliphatic region, typically around δ 56 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2~8.9 (dd)~152.0
3~7.5 (dd)~122.0
4~8.2 (dd)~138.0
4a-~130.0
5-~182.0
6~6.2 (s)~110.0
7-~160.0
7-OCH₃~4.1 (s)~56.5
8-~185.0
8a-~148.0

Note: Predicted values are based on data from analogous structures and standard NMR prediction tools. Actual experimental values may vary based on solvent and other conditions.

2D NMR experiments are indispensable for unambiguously assigning the signals identified in 1D spectra and confirming the molecule's covalent framework.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons. For this compound, COSY would show strong correlations between the protons of the pyridine ring: H-2 with H-3, and H-3 with H-4. This confirms the integrity of the heterocyclic ring system.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. Key expected correlations include the methoxy protons (-OCH₃) showing a cross-peak to the C-7 carbon, definitively placing the methoxy group. Protons H-2, H-4, and H-6 would show correlations to various carbons in both the pyridine and quinone rings, confirming the fusion of the bicyclic system. researchgate.net

Table 2: Key Expected HMBC Correlations for Structural Confirmation

Proton(s)Correlated Carbon(s)Structural Information Confirmed
H-2C-3, C-4, C-8aConnectivity within the pyridine ring and to the quinone moiety.
H-4C-3, C-4a, C-5Connectivity within the pyridine ring and to the quinone moiety.
H-6C-5, C-7, C-8, C-4aPosition of the vinyl proton and its relation to both carbonyls and the methoxy-substituted carbon.
7-OCH₃C-7Assignment of the methoxy group to the C-7 position.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show several characteristic absorption bands. Studies on 7-substituted 5,8-quinolinediones have shown that two distinct C=O vibration peaks are typically observed. mdpi.com

Table 3: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050-3100C-H stretchAromatic/Vinyl C-H
~2850-2960C-H stretchMethoxy (-OCH₃)
~1660-1690C=O stretchQuinone Carbonyl
~1640-1670C=O stretchQuinone Carbonyl
~1580-1620C=C and C=N stretchAromatic and Pyridine Rings
~1250-1300C-O stretch (asymmetric)Aryl Ether (C-O-CH₃)
~1020-1075C-O stretch (symmetric)Aryl Ether (C-O-CH₃)

The presence of two carbonyl bands in the 1640-1690 cm⁻¹ region is a key diagnostic feature for the 1,4-dione system within the quinoline (B57606) framework. mdpi.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry determines the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide the elemental formula with high accuracy. The molecular formula of this compound is C₁₀H₇NO₃, with a monoisotopic mass of 189.0426 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 190.0499.

Tandem mass spectrometry (MS/MS) analysis reveals the fragmentation pattern, which helps to confirm the structure. Expected fragmentation pathways for this molecule include:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy compounds, leading to a fragment at m/z 175.

Loss of carbon monoxide (CO): Characteristic of quinone systems, resulting in a fragment at m/z 162.

Sequential loss of CO molecules.

These fragmentation patterns provide corroborating evidence for the presence of both the methoxy group and the quinone moiety. lookchem.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The extended conjugation in the this compound chromophore gives rise to characteristic absorptions. Two main types of transitions are expected:

π→π transitions:* These are high-energy, high-intensity absorptions typically occurring in the UV region (200-350 nm) due to the aromatic and quinone systems.

n→π transitions:* These are lower-energy, lower-intensity absorptions associated with the non-bonding electrons of the carbonyl oxygens. They appear at longer wavelengths, often in the visible region (~400-450 nm), and are responsible for the color of many quinone compounds. mdpi.com

The presence of the methoxy group as an auxochrome is expected to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted quinolinedione.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is an indispensable technique for the detection and characterization of molecules or molecular fragments with unpaired electrons, known as free radicals. In the context of this compound, EPR spectroscopy is pivotal for investigating its redox chemistry, particularly the formation of semiquinone radical anions which are often key intermediates in its biochemical and chemical reactions.

The fundamental principle of EPR spectroscopy is analogous to that of Nuclear Magnetic Resonance (NMR) spectroscopy. It involves the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. The resonance condition, where absorption occurs, is described by the equation:

ΔE = hν = gβB₀

where:

ΔE is the energy difference between the electron's spin states.

h is Planck's constant.

ν is the frequency of the microwave radiation.

g is the "g-factor," a dimensionless proportionality constant that is a characteristic of the radical.

β is the Bohr magneton.

B₀ is the strength of the applied magnetic field.

The g-factor and hyperfine coupling constants are the primary parameters obtained from an EPR spectrum, providing a "fingerprint" for the specific radical species. The g-factor is influenced by the electronic environment of the unpaired electron, while hyperfine coupling arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N), causing the splitting of EPR lines. This splitting pattern reveals information about the number and type of interacting nuclei and the distribution of the unpaired electron's spin density within the molecule.

While specific EPR spectral data for the this compound radical anion is not extensively documented in publicly available literature, studies on analogous quinoline-5,8-dione derivatives provide a strong basis for understanding its expected EPR characteristics. For instance, the reaction of quinoline-5,8-dione derivatives with certain nucleophiles has been shown to proceed via a single-electron transfer (SET) mechanism, leading to the formation of persistent radical anions. researchgate.nettandfonline.com The stability of these radicals, sometimes with half-lives of over a month, allows for detailed EPR analysis. researchgate.nettandfonline.com

The EPR spectra of such radical anions are typically recorded in aprotic solvents like tetrahydrofuran (B95107) (THF) to enhance their stability. researchgate.nettandfonline.com The resulting spectra can be complex due to the numerous magnetic nuclei in the quinoline ring system. Computational simulations are often employed in conjunction with experimental data to accurately assign the hyperfine coupling constants to specific protons and nitrogen atoms.

Based on studies of similar compounds, a representative, hypothetical EPR data table for the radical anion of this compound is presented below. The hyperfine coupling constants (a) are illustrative and represent the expected interactions with the nitrogen and hydrogen nuclei of the quinoline core and the methoxy group protons.

Table 1: Hypothetical EPR Spectral Parameters for the this compound Radical Anion

ParameterInteracting NucleusHypothetical Value (Gauss)
g-factor-~2.0045
aNN12.5 - 3.5
aHH20.8 - 1.5
aHH33.0 - 4.0
aHH40.5 - 1.2
aHH61.5 - 2.5
aH (OCH₃)3 x H0.1 - 0.5

Note: These values are illustrative and based on data from analogous quinoline-5,8-dione radical anions. The actual experimental values may vary.

The detection and characterization of such radical intermediates via EPR spectroscopy are crucial for elucidating reaction mechanisms. For example, the formation of semiquinone radicals is often the first step in the redox cycling of quinone-containing compounds, a process linked to their biological activity. Therefore, EPR provides direct evidence for the involvement of free-radical pathways in the chemical transformations of this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for predicting a wide array of molecular properties. For 7-Methoxy-5,8-dihydroquinoline-5,8-dione, DFT calculations can elucidate its fundamental electronic characteristics and reactivity patterns.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. Using DFT methods, such as the widely used B3LYP functional with a suitable basis set like 6-311G(d,p), the molecule's geometry is adjusted to find the minimum energy conformation on the potential energy surface. aimspress.com

For this compound, this process would confirm the planarity of the quinoline-5,8-dione ring system, which is crucial for its electronic properties and interactions. nih.gov Conformational analysis would focus on the orientation of the methoxy (B1213986) group (-OCH₃) attached to the quinone ring. While rotation around the C7-O bond is possible, the lowest energy conformer would likely feature the methyl group oriented to minimize steric hindrance with adjacent parts of the molecule. The resulting optimized geometry provides the foundation for all subsequent property calculations, ensuring they are representative of the molecule's most stable state.

Table 1: Representative Theoretical Bond Lengths and Angles for this compound (Illustrative)

ParameterAtom Pair/TripletTypical Calculated Value (Å or °)Method/Basis Set
Bond Length C=O (Quinone)~1.22 ÅDFT/B3LYP/6-311G(d,p)
C-O (Methoxy)~1.36 ÅDFT/B3LYP/6-311G(d,p)
C-N (Pyridine)~1.33 ÅDFT/B3LYP/6-311G(d,p)
C=C (Quinone)~1.47 ÅDFT/B3LYP/6-311G(d,p)
Bond Angle O=C-C~121°DFT/B3LYP/6-311G(d,p)
C-O-C (Methoxy)~118°DFT/B3LYP/6-311G(d,p)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govajchem-a.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy group and the quinone ring, while the LUMO would be distributed over the electron-deficient dione (B5365651) and pyridine (B92270) moieties. This distribution dictates its behavior as both an electron donor and acceptor in chemical reactions.

Table 2: Illustrative Frontier Orbital Energies for Quinoline-5,8-dione Derivatives

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE in eV)Implication
Unsubstituted Quinoline-5,8-dione-7.2-2.54.7Moderate Reactivity
This compound-6.8-2.34.5Higher Reactivity (Electron-donating group raises HOMO)
7-Nitro-quinoline-5,8-dione-7.5-3.04.5Higher Reactivity (Electron-withdrawing group lowers LUMO)

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution of a molecule. deeporigin.com It is plotted on the surface of the molecule's electron density, using a color scale to denote regions of varying electrostatic potential. wolfram.com Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), prone to nucleophilic attack. Green or yellow areas represent neutral potential. chemrxiv.orgresearchgate.net

For this compound, an MEP map would clearly show strong negative potential (red) around the two carbonyl oxygen atoms and, to a lesser extent, the nitrogen atom of the pyridine ring and the oxygen of the methoxy group. These sites are the primary centers for hydrogen bonding and interactions with electrophiles. Conversely, positive potential (blue) would be located near the hydrogen atoms on the aromatic ring. This map provides a valuable guide for understanding non-covalent interactions and predicting sites of chemical reactivity. nih.gov

In the case of this compound, this approach can be used to predict the regioselectivity of reactions like electrophilic substitution. For instance, in a bromination reaction, DFT could be used to compare the activation energies for substitution at different positions on the aromatic ring. Such studies on analogous systems have confirmed that the electron-donating methoxy group helps to stabilize the transition state for electrophilic attack, thereby directing the substitution to a specific position. This predictive power is invaluable for optimizing synthetic routes and understanding reaction mechanisms.

Molecular Docking Simulations for Investigating Molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is central to drug discovery and involves placing the ligand into the binding site of a target protein and scoring the different poses based on their binding affinity.

For this compound, docking simulations could be performed against various biological targets, such as enzymes or receptors implicated in disease. For example, quinoline-diones are known to interact with enzymes like transglutaminase 2 or various kinases. google.com The simulation would predict the specific binding mode, identifying key interactions such as hydrogen bonds between the carbonyl oxygens of the dione and amino acid residues in the protein's active site, or hydrophobic interactions involving the quinoline (B57606) ring. The docking score provides an estimate of the binding free energy, which helps to rank potential drug candidates and understand their mechanism of action at a molecular level.

Table 3: Hypothetical Molecular Docking Results for this compound

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Kinase A (Active Site) -8.5LYS-72, GLU-91Hydrogen Bond
VAL-57, LEU-148Hydrophobic
Transglutaminase 2 -7.9TRP-241, TYR-516π-π Stacking
ASN-333Hydrogen Bond

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Guidance

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netwalisongo.ac.id The process involves calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of molecules with known activities. A mathematical model is then developed to correlate these descriptors with the activity.

For a series of analogues of this compound, a QSAR study could be conducted to guide the design of new, more potent compounds. Descriptors such as LogP (hydrophobicity), molar refractivity (steric bulk), dipole moment, and HOMO/LUMO energies would be calculated for each analogue. walisongo.ac.id A regression analysis would then yield an equation that quantifies the contribution of each descriptor to the biological activity. This model can then be used to predict the activity of novel, yet-to-be-synthesized compounds, allowing chemists to prioritize the synthesis of candidates with the highest predicted efficacy.

Table 4: Example of a QSAR Equation for a Series of Quinoline-dione Analogues

| QSAR Model Equation: log(1/IC₅₀) = 0.45LogP - 0.12Mr + 0.88*qO₁ + 2.15 | | :--- | :--- | | Descriptor | Definition | | log(1/IC₅₀) | Biological activity (e.g., inhibitory concentration) | | LogP | Partition coefficient, a measure of hydrophobicity. The positive coefficient suggests higher activity with increased hydrophobicity. | | Mr | Molar refractivity, a measure of steric bulk. The negative coefficient suggests that bulky substituents are detrimental to activity. | | qO₁ | Net atomic charge on a carbonyl oxygen, an electronic descriptor. The positive coefficient indicates that a more negative charge (stronger H-bond acceptor) enhances activity. |

Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics

Extensive literature searches did not yield specific molecular dynamics (MD) simulation studies focused on this compound. While computational studies, such as those involving quantum chemistry and molecular docking, have been conducted on the broader class of quinoline-5,8-diones and their derivatives to explore their chemical properties and biological activities, specific research detailing the conformational landscape and binding dynamics of this compound through MD simulations appears to be unavailable in the public domain. nih.govmdpi.com

The quinoline-5,8-dione scaffold is a subject of significant scientific interest due to the diverse biological activities exhibited by its derivatives, including anticancer, antimalarial, and antibacterial properties. nih.govcapes.gov.br Research in this area has often involved the synthesis of various analogs and investigation of their structure-activity relationships. tandfonline.comacs.orguca.fr For instance, studies have explored the impact of different substituents on the quinoline-5,8-dione core on their biological efficacy. capes.gov.br

Computational methods other than MD simulations have been applied to understand the behavior of related compounds. For example, quantum chemical properties and interactions with enzymes like DT-diaphorase have been investigated for derivatives such as 6,7-dichloro-5,8-quinolinedione. mdpi.com These studies provide insights into the electronic properties and potential biological targets of this class of compounds.

While no direct MD simulation data exists for this compound, the conformational landscape of structurally related molecules like 5-methoxytryptamine (B125070) has been successfully characterized using a combination of spectroscopic techniques and quantum chemical calculations. researchgate.net Such studies reveal the preferred three-dimensional arrangements of the molecule, which are crucial for its interaction with biological macromolecules.

Future computational research employing molecular dynamics simulations on this compound would be invaluable. Such studies could elucidate the flexibility of the molecule, identify its low-energy conformational states, and provide a dynamic picture of its binding process to biological targets. This information would be highly beneficial for the rational design of new and more potent derivatives with therapeutic potential.

Structure Activity Relationship Sar Studies of Quinoline 5,8 Diones

Impact of Substituents on the Quinoline-5,8-dione Scaffold's Interactions with Biological Systems

The nature, position, and combination of substituent groups on the quinoline-5,8-dione ring system are critical determinants of biological activity. Research has demonstrated that the introduction of different functional groups at various positions can significantly modulate properties such as enzyme inhibition, cytotoxicity, and target selectivity. nih.govmdpi.com Natural antibiotics based on this scaffold, such as Streptonigrin, owe their broad-spectrum activities to the specific substitution patterns on the core ring structure. nih.gov Synthetic modifications aim to replicate or improve upon these activities while potentially reducing toxicity. nih.gov

The presence of a methoxy (B1213986) group at the C-7 position of the quinoline-5,8-dione scaffold has been shown to be significant for molecular recognition and biological activity. For example, 7-methoxy-5,8-quinolinedione demonstrated slightly higher inhibitory activity against HIV reverse transcriptase (RT) than its counterpart with a different substituent, causing over 80% inhibition at a concentration of 10 µg/mL. nih.gov This suggests that the C-7 methoxy group can favorably influence the interaction with the active site of specific enzymes. nih.gov In another study, a series of amino-quinoline-5,8-dione derivatives were synthesized, including compounds with a methoxy group on an attached indole (B1671886) ring, highlighting the continued exploration of this substituent's role in molecular design. nih.gov

Inhibition of HIV Reverse Transcriptase by a C-7 Substituted Quinoline-5,8-dione. nih.gov
CompoundConcentration (µg/mL)% Inhibition of HIV RT
7-Methoxy-5,8-quinolinedione10>80%

The C-2, C-6, and C-7 positions of the quinoline-5,8-dione scaffold are key sites for structural modification that significantly impact biological properties. nih.govmdpi.com

C-2 Position: Modifications at the C-2 position have yielded varied results. In many instances, introducing substituents at this position can lead to a reduction in activity compared to unsubstituted analogues. nih.gov However, other studies show that specific modifications can be beneficial. For instance, the oxidation of a methyl group to a formyl group at C-2 in 6,7-dichloro-5,8-quinolinedione was found to increase the enzymatic conversion rate by the NQO1 enzyme. mdpi.com Similarly, introducing a hydroxyl or chloride group at C-2 also enhanced this rate. mdpi.com Further functionalization at the C-2 position has been explored to improve binding efficacy to targets like sphingosine (B13886) kinase. mdpi.com

C-6 and C-7 Positions: These positions are the most extensively studied sites for modification. The introduction of various groups, particularly amine or alkoxyl groups, at C-6 and/or C-7 has been shown to increase cytotoxicity against a range of cancer cell lines. mdpi.comnih.gov The type of substituent and its location (C-6 versus C-7) are critical. nih.gov For example, in one series of compounds, derivatives with an amine group at the C-6 position showed higher activity against M. bovis than the corresponding 7-amino-substituted compounds. nih.gov In another study targeting NQO1, coupling different alkyl- or aryl-amino fragments to either the C-6 or C-7 position resulted in potent antiproliferative compounds. nih.govnih.gov Specifically, adding a 4-(4-methylpiperazin-1-yl) phenylamino (B1219803) group to either position 6 or 7 led to the greatest antiproliferative potency against both drug-sensitive and multidrug-resistant cell lines. nih.gov

Antiproliferative Activity (IC₅₀ in µM) of C-6 and C-7 Substituted Amino-quinoline-5,8-diones. nih.gov
CompoundSubstituentPositionHeLaS3 (IC₅₀ µM)KB-vin (IC₅₀ µM)
6d4-(4-methylpiperazin-1-yl)phenylaminoC-60.801.52
7d4-(4-methylpiperazin-1-yl)phenylaminoC-70.590.97
Paclitaxel (Reference)---1.01

The balance between lipophilicity (fat-solubility) and hydrophilicity (water-solubility) is a crucial factor in the pharmacokinetic and pharmacodynamic profile of quinoline-5,8-diones.

Lipophilic Groups: The incorporation of lipophilic character is a common strategy to enhance molecular interactions, particularly in binding sites that accommodate lipids. mdpi.com In the development of sphingosine kinase (SphK) inhibitors, lipophilic aryl moieties connected via an ether linker were installed at the C-7 position to probe the enzyme's lipophilic binding site. mdpi.com The substitution of the phenol (B47542) moiety with halogens was one approach used to modulate lipophilicity and explore this binding pocket. mdpi.com

Hydrophilic Groups: Conversely, poor water solubility can be a limiting factor for many quinolinedione derivatives. To address this, hydrophilic groups have been introduced to improve the lipid-aqueous partition coefficient. nih.gov For instance, hydrophilic functionalities were added to the end of arylamino fragments attached at the C-6 or C-7 positions to enhance solubility and potentially improve bioavailability. nih.gov However, the relationship is not always straightforward; one study investigating antiproliferative activity found that hydrophobicity, as measured by HPLC, did not correlate with the observed activity. nih.gov

Elucidation of the Quinoline-5,8-dione Scaffold as a Critical Pharmacophore

Extensive research has confirmed that the quinoline-5,8-dione moiety itself is the essential pharmacophore, the core structural unit responsible for the biological activity observed in this class of compounds. nih.govmdpi.comnih.gov This scaffold is present in numerous natural and synthetic compounds that exhibit a wide array of therapeutic properties, including anticancer, antibacterial, and antifungal activities. nih.govnih.gov SAR studies on natural antibiotics like Lavendamycin and Streptonigrin have consistently shown that this quinone framework is indispensable for their bioactivity. nih.govresearchgate.net Synthetic chemistry efforts often focus on using this privileged structure as a template, adding various substituents to modulate its potency, selectivity, and toxicological profile. nih.govnih.gov The inherent chemical reactivity of the dione (B5365651) system, particularly its ability to undergo redox cycling, is central to its function as a pharmacophore. nih.gov

Correlation between Structural Features and Mechanistic Modes of Action (e.g., Redox Activity, Enzyme Inhibition)

The biological effects of quinoline-5,8-diones are directly tied to their structural features, which dictate their primary mechanisms of action. The two most prominent mechanisms are redox activity and direct enzyme inhibition. nih.govmdpi.comnih.gov

Redox Activity: A primary mechanism for many quinoline-5,8-diones is their ability to participate in redox cycling. nih.gov The quinone moiety can be reduced to a semiquinone radical or a hydroquinone (B1673460), a process often mediated by enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govnih.gov This redox cycling can lead to the generation of reactive oxygen species (ROS), which can induce cellular damage and apoptosis, a key mechanism for their anticancer effects. mdpi.comnih.gov The substituents on the quinoline (B57606) ring significantly influence this process. For example, studies on 6,7-dichloro-5,8-quinolinedione derivatives showed that the introduction of formyl, hydroxyl, or chloride groups at the C-2 position increased the conversion rate by the NQO1 enzyme, indicating that these structural changes make the compounds better substrates for the enzyme and enhance their redox-cycling potential. mdpi.com

Enzyme Inhibition: Quinoline-5,8-diones are also known to act as inhibitors of various enzymes. The scaffold can interact with the active sites of enzymes, blocking their function. nih.gov

HIV Reverse Transcriptase (RT): Derivatives such as 7-methoxy-5,8-quinolinedione have been shown to inhibit HIV RT, with the quinone moiety postulated to interact directly with the enzyme's active site. nih.gov

Protein Phosphatases: The quinoline-5,8-dione scaffold is a known pharmacophore for inhibiting cell cycle-regulating phosphatases like Cdc25B. nih.gov Studies indicate that chemical modifications on the pyridine (B92270) part of the core are tolerated, allowing for structural tuning to improve potency and selectivity. nih.gov

Kinases: By exploiting structural similarities to other kinase inhibitors, quinoline-5,8-diones have been developed as inhibitors of enzymes like sphingosine kinase (SphK), which is involved in cancer cell proliferation and survival. mdpi.com

NQO1: While NQO1 can activate these compounds via redox cycling, some derivatives have also been designed as direct competitive inhibitors of NQO1, which represents an alternative redox-modulating strategy for cancer therapy. nih.gov

This direct link between specific structural elements and the resulting mechanism of action underscores the importance of SAR in designing quinoline-5,8-diones with desired biological profiles. nih.govmdpi.com

Derivatization Strategies and Analog Design

Synthetic Approaches for Generating Diverse Libraries of 7-Methoxy-5,8-dihydroquinoline-5,8-dione Analogs

Generating diverse chemical libraries from a core scaffold is a fundamental approach in chemical biology and materials science. For this compound, several powerful synthetic methods can be employed to introduce a wide array of functional groups and structural motifs.

A primary strategy for derivatizing the this compound scaffold involves initial halogenation followed by palladium-catalyzed cross-coupling reactions. This two-step approach provides a robust platform for introducing carbon-carbon and carbon-heteroatom bonds.

First, regioselective halogenation of the quinone ring is performed. The electron-withdrawing nature of the quinone moiety deactivates the carbocyclic ring to electrophilic attack, while the C7-methoxy group acts as a directing group. Electrophilic bromination, for instance, can be achieved at the C6 position. The use of reagents like N-Bromosuccinimide (NBS) in dimethylformamide (DMF) allows for the targeted synthesis of 6-bromo-7-methoxyquinoline-5,8-dione. This halogenated intermediate becomes a key building block for subsequent coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions:

The halogen atom (e.g., bromine at C6) serves as a versatile handle for various palladium-catalyzed reactions. mdpi.com

Suzuki-Miyaura Coupling: This reaction couples the halogenated quinolinedione with a variety of organoboron compounds (boronic acids or esters). wikipedia.orgorganic-chemistry.org By selecting different boronic acids, a vast library of aryl, heteroaryl, or alkenyl substituents can be installed at the C6 position. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org Studies on related dihalo-quinolines have demonstrated the feasibility of this approach in generating diverse derivatives in high yields. researchgate.net

Heck Reaction: The Heck reaction provides a method for the vinylation of the quinolinedione scaffold, coupling the aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.net This reaction is highly valuable for introducing alkenyl substituents, which can serve as precursors for further transformations. The reaction typically proceeds with excellent trans selectivity. organic-chemistry.org While the intramolecular Heck reaction is often more efficient, the intermolecular version is broadly applicable for building molecular complexity. libretexts.org

The table below summarizes typical conditions for these transformations on related quinoline (B57606) scaffolds.

Reaction Type Halogenated Substrate Coupling Partner Catalyst/Ligand Base Solvent Product Type Reference
Suzuki-Miyaura6-Bromo-7-methoxyquinoline-5,8-dioneArylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂O6-Aryl-7-methoxyquinoline-5,8-dione researchgate.net
Suzuki-Miyaura5,7-Dibromo-8-methoxyquinolinePhenylboronic AcidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O5,7-Diaryl-8-methoxyquinoline researchgate.net
Heck2-Bromo-6-methoxy-naphthaleneEthylenePd/CBaseN/AVinylated Naphthalene researchgate.net

The electron-deficient nature of the quinoline-5,8-dione ring system makes it susceptible to nucleophilic aromatic substitution (SNAr). evitachem.com This reaction allows for the direct displacement of a leaving group on the ring by a nucleophile. In the context of this compound, two main SNAr pathways can be explored.

Displacement of a Halogen: Starting from a halogenated precursor like 6-bromo-7-methoxyquinoline-5,8-dione, the bromine atom can be displaced by a wide range of nucleophiles. These include amines, thiols, and alkoxides, leading to the formation of diverse 6-substituted analogs. The reaction of 6,7-dichloroquinoline-5,8-dione (B1222834) with aminopyridine derivatives has been shown to proceed via nucleophilic substitution, highlighting the reactivity of these positions. nih.gov

Displacement of the Methoxy (B1213986) Group: The C7-methoxy group itself can function as a leaving group under certain conditions, enabling direct functionalization at the C7 position. evitachem.com Reaction with strong nucleophiles like primary or secondary amines can lead to the formation of 7-amino-substituted quinolinediones. This approach has been used to synthesize libraries of amino-quinoline-5,8-diones for biological screening. nih.gov

The regioselectivity of SNAr on the quinolinedione core is a critical consideration. In 6,7-dihaloquinoline-5,8-dione systems, the C6 position is often more reactive towards nucleophiles than the C7 position. evitachem.com However, unexpected regioselectivity has been observed, with some reactions favoring substitution at C7, providing a route to ortho-quinone derivatives. nih.gov

The two carbonyl groups of the quinone moiety offer additional sites for chemical modification, particularly through reductive pathways. Reductive amination is a powerful method that converts a carbonyl group into an amine via an intermediate imine. wikipedia.orgyoutube.com

In this process, the quinone carbonyl could first react with a primary or secondary amine under mildly acidic conditions to form an imine or iminium ion. Subsequent reduction of this intermediate with a suitable reducing agent, such as sodium cyanoborohydride (NaBH₃CN), would yield an amino-substituted dihydroquinoline-diol. Re-oxidation would then be required to restore the quinone system. While this multi-step process can be complex, it offers a pathway to introduce amino groups directly onto the quinone ring's carbon backbone.

Alkylation strategies can also be envisioned. Quinone-containing compounds can act as bioreductive alkylating agents, where reduction of the quinone to a hydroquinone (B1673460) activates a latent alkylating group elsewhere on the molecule. nih.gov In a synthetic context, the hydroquinone form of this compound, being more electron-rich, could be more amenable to certain electrophilic substitution or alkylation reactions prior to re-oxidation.

Pericyclic reactions, including cycloadditions, provide a powerful means to rapidly increase molecular complexity and construct new ring systems. The quinoline scaffold contains C=C double bonds within its heterocyclic and carbocyclic rings that could potentially participate in such reactions.

Photochemical cycloaddition has been demonstrated between quinolines (not specifically quinolinediones) and various alkenes. nih.govacs.org These reactions can form novel, sterically congested polycyclic structures. By applying this logic, the C=C bonds of the this compound core could be explored as dienophiles or dienes in Diels-Alder type reactions or as participants in [2+2] photocycloadditions. Such transformations would generate highly complex and diverse scaffolds from the relatively simple quinone starting material. For example, a formal [4+2] cycloaddition has been used in the synthesis of quinoline derivatives, indicating the utility of this reaction class. organic-chemistry.org

Rational Design Principles for Modulating Reactivity and Specificity for Academic Probes

The design of analogs of this compound for use as academic probes is guided by principles aimed at tuning the molecule's reactivity and specificity towards a biological target. The quinoline-5,8-dione scaffold is a known inhibitor of enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), and this activity can be rationally modulated. nih.govresearchgate.netnih.gov

Modulating Redox Potential: The biological activity of many quinones is linked to their ability to undergo redox cycling. The electronic nature of substituents on the quinone ring directly influences its reduction potential. Electron-donating groups (like the C7-methoxy group) generally lower the redox potential, while electron-withdrawing groups (like halogens or nitro groups) raise it. By systematically varying substituents through the derivatization strategies outlined above, the redox properties can be finely tuned to either enhance or diminish reactivity with specific oxidoreductase enzymes.

Structure-Based Design: For enzyme targets with known three-dimensional structures, such as NQO1, molecular docking and computational studies can guide the design of new analogs. researchgate.net Substituents can be designed to form specific hydrogen bonds, π-π stacking interactions, or hydrophobic interactions with amino acid residues in the enzyme's active site. For example, adding different alkyl- or aryl-amino fragments at the C6 or C7 positions can be used to probe the active site and improve binding affinity. nih.gov

Introducing Bioreductive Activating Groups: A key design principle for quinone-based compounds is bioreductive activation. nih.gov Analogs can be designed as "prodrugs" that are chemically inert until the quinone moiety is reduced by a specific enzyme (e.g., one that is overexpressed in a particular cell type). This reduction can trigger the release of an active species or unmask a reactive functional group, thereby conferring specificity.

Chemo- and Regioselective Transformations for Accessing Complex Scaffolds

Accessing complex molecular architectures from the this compound scaffold relies on the ability to perform chemical transformations at specific positions without affecting other functional groups.

Regioselectivity in Aromatic Substitution: As discussed, the inherent electronic properties of the quinolinedione ring direct the regioselectivity of both electrophilic and nucleophilic substitutions. The ability to selectively brominate the C6 position is a prime example of regiocontrol in electrophilic substitution. In nucleophilic substitutions on dihalo-precursors, the greater electrophilicity of C6 often allows for its selective functionalization over C7, enabling a stepwise approach to building 6,7-disubstituted analogs. evitachem.com

Chemoselective Functionalization of a Distal Position: More complex scaffolds can be accessed by modifying positions other than the quinone ring. For instance, in related 2-methyl-quinoline-5,8-dione systems, the C2-methyl group can be selectively oxidized to a formyl group (aldehyde) using selenium dioxide. mdpi.com This transformation introduces a new reactive handle that can be used for a host of subsequent reactions (e.g., condensation, reductive amination) to build complex side chains, all while leaving the quinone core intact. This type of chemoselective transformation is invaluable for creating intricate molecular designs.

Orthogonal Protection Strategies: When multiple reactive sites are present, orthogonal protecting groups can be used to achieve selectivity. For example, if both an amino group and a hydroxyl group were introduced onto the scaffold, they could be protected with different groups (e.g., Boc for the amine, TBDMS for the alcohol) that can be removed under different conditions, allowing for the selective modification of one site at a time.

Advanced Applications in Chemical Biology Research

Development and Utilization as Chemical Probes for Biological Systems

The quinoline-5,8-dione core is a versatile scaffold for creating chemical probes to investigate biological functions, particularly in the realms of enzyme inhibition and cellular oxidative stress. science.gov While derivatives are often synthesized for specific purposes, the fundamental structure is recognized for its bioactive properties. science.gov For instance, the functionalization of the quinoline (B57606) core is a critical step in exploring its chemical and biological properties, with halogenated derivatives serving as key intermediates for further chemical transformations. nih.gov Although a related derivative, 3-amino-7-methoxyquinoline dihydrochloride, has been utilized as a fluorescent probe, detailed research findings on the specific use of 7-methoxy-5,8-dihydroquinoline-5,8-dione itself as a fluorescent probe for biological detection are not widespread. nih.gov However, the broader class of quinoline-diones is used in research to investigate enzyme inhibition mechanisms and cellular responses to oxidative stress. science.gov

Enzyme Interaction and Inhibition Studies

The this compound structure and its analogs have been studied for their interactions with a variety of enzymes, demonstrating a range of inhibitory activities.

The quinoline-5,8-dione framework is a key structural motif for interacting with NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in human tumor cells. arabjchem.org Quinoline-diones can act as excellent substrates for NQO1, which catalyzes a two-electron reduction of the quinone to a hydroquinone (B1673460). arabjchem.org This process can initiate a futile redox cycle, leading to the generation of reactive oxygen species (ROS) and subsequent selective cytotoxicity in NQO1-overexpressing cancer cells. arabjchem.org Research has focused on developing novel amino-quinoline-5,8-dione derivatives as potent NQO1 inhibitors. nih.gov The goal of these derivatives is to efficiently regulate intracellular NQO1-dependent redox cycling and the resulting ROS production. arabjchem.org The multidirectional biological activity of compounds containing the 5,8-quinolinedione (B78156) moiety is largely dependent on their ability to interact with molecular targets like NQO1. nih.gov

The quinoline-5,8-dione scaffold has been successfully exploited to develop dual inhibitors of sphingosine (B13886) kinase (SphK) isoforms, SphK1 and SphK2. nih.govmdpi.com Using a fragment-based design approach, researchers have synthesized panels of 7-substituted quinoline-5,8-diones. nih.gov By exploring substitutions at the C(7) position with various aryl moieties, novel ether-linked quinoline-5,8-diones were created and screened for activity against both SphK1 and SphK2, with good potency identified. researchgate.net This research has led to the identification of the first quinoline-5,8-dione-based SphK inhibitors, demonstrating dual inhibition at low micromolar concentrations. researchgate.net The inhibitory activities of two lead compounds from these studies are detailed below. nih.gov

Inhibition of Sphingosine Kinase (SphK) Isoforms by Quinoline-5,8-dione Derivatives
CompoundTarget EnzymeIC₅₀ (µM)Source
7-(4-Methoxyphenoxy)-2-methyl-6,7-dihydroquinoline-5,8-dioneSphK16.2 nih.gov
7-(4-Methoxyphenoxy)-2-methyl-6,7-dihydroquinoline-5,8-dioneSphK210.3 nih.gov
Compound 20 (a pyrrolidine-based quinoline-5,8-dione)SphK14.1 nih.gov
Compound 20 (a pyrrolidine-based quinoline-5,8-dione)SphK27.8 nih.gov

The quinoline scaffold has been investigated for its potential to inhibit viral enzymes, including the reverse transcriptase (RT) of HIV-1. In a study focused on developing inhibitors of the ribonuclease H and polymerase functions of HIV-1 RT, a series of quinolinone derivatives with various substituents at the 6-position were synthesized and tested. Within this series, the introduction of a methoxy (B1213986) group at the quinolinone ring, resulting in a compound analogous to this compound, led to a loss of inhibitory activity against the enzyme. Specifically, the methoxy-substituted compound (referred to as 4h in the study) was reported as inactive. This finding highlights the high degree of structural specificity required for potent enzyme inhibition.

The versatile quinoline-5,8-dione scaffold has been explored as a potential inhibitor for several other key enzymes in cellular pathways.

Dihydroorotate Dehydrogenase (DHODH): Quinoline and its derivatives have been identified as inhibitors of DHODH, a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. researchgate.net Specific derivatives of 8-Bromo-2-methylquinoline have been designed with the express purpose of inhibiting human recombinant DHODH. researchgate.net

Topoisomerases: The quinoline ring is a recognized structural component in the design of topoisomerase inhibitors. nih.gov Derivatives of quinoline-5,8-dione have been shown to act as potent inhibitors of Topoisomerase II, while not interacting with Topoisomerase I. nih.gov The ability of quinoline-diones and related naphthoquinones to inhibit human DNA topoisomerases is a recognized mechanism of their anticancer activity. mdpi.comscience.gov

RAF Kinases: As key components of the mitogen-activated protein kinase (MAPK) signaling pathway, RAF kinases are a significant target in cancer research. nih.gov New quinoline derivatives have been specifically designed and synthesized to act as inhibitors of RAF kinases, with some compounds demonstrating high potency and selectivity. nih.gov

Investigations into Reactive Oxygen Species (ROS) Generation and Oxidative Stress Mechanisms

A primary mechanism of action for quinoline-5,8-dione and related quinone structures involves the generation of reactive oxygen species (ROS) and the induction of oxidative stress. science.gov This process is often initiated through futile redox cycling. researchgate.net In the presence of cellular reductases like NQO1 and reducing cofactors such as NADPH, the quinone moiety is reduced to a hydroquinone. arabjchem.orgresearchgate.net This hydroquinone can then be re-oxidized back to the quinone, a process that consumes molecular oxygen and produces ROS, including superoxide (B77818) anion (O₂•⁻) and hydrogen peroxide (H₂O₂). researchgate.net This continuous cycle can overwhelm cellular antioxidant defenses, leading to oxidative stress and damage to cellular components like DNA. researchgate.net For example, studies with structurally related polycyclic aromatic hydrocarbon (PAH) o-quinones have shown that this redox cycling can lead to the formation of 8-oxo-2'-deoxyguanosine (8-oxo-dGuo), a significant biomarker of oxidative DNA damage. researchgate.net This ROS-mediated damage is considered a key contributor to the biological activity of these compounds.

DNA Interaction and Modification Studies

The study of how small molecules interact with and modify DNA is a cornerstone of chemical biology, providing critical insights into mechanisms of genotoxicity, the development of novel therapeutic agents, and the creation of molecular probes for nucleic acid structures. Within this context, quinoline-5,8-dione scaffolds are of significant interest due to their planar aromatic structure and redox-active quinone moiety, which predispose them to DNA intercalation and the generation of reactive oxygen species (ROS). While direct research on this compound is limited in the available scientific literature, the extensive investigation of structurally similar quinoline and naphthoquinone derivatives provides a strong basis for understanding its potential modes of DNA interaction and modification.

The planar polycyclic structure of this compound suggests a propensity for intercalating between the base pairs of the DNA double helix. This mode of binding is a hallmark of many quinoline derivatives and is often a primary mechanism of their biological activity. Spectroscopic studies on analogous compounds, such as 8-methoxy-substituted pyrimido[4',5':4,5]thieno(2,3-b)quinolines, have demonstrated characteristic changes upon DNA binding, including hypochromism in UV-visible spectra and enhanced fluorescence emission. nih.gov These spectral shifts are indicative of the insertion of the planar molecule into the hydrophobic environment of the DNA base stack.

Furthermore, circular dichroism spectroscopy on these related compounds has shown conformational changes in DNA upon binding, further supporting an intercalative model. nih.gov The stability of such DNA-ligand complexes is often quantified by an association constant (Kₐ), and for related methoxy-quinoline derivatives, these constants have been found to be in the range of 10⁴ to 10⁶ M⁻¹. nih.gov This indicates a strong binding affinity, a prerequisite for many DNA-targeted therapeutic strategies.

In addition to non-covalent intercalation, the quinone core of this compound suggests a capacity for inducing DNA modifications through redox cycling. Quinones can undergo enzymatic reduction to semiquinones or hydroquinones, which can then react with molecular oxygen to produce superoxide radicals and other ROS. These reactive species can lead to a variety of DNA lesions, including single- and double-strand breaks and the oxidation of DNA bases. A prominent example of such oxidative damage is the formation of 8-oxo-7,8-dihydroguanine (8-oxo-dG), a mutagenic lesion that is a well-established biomarker for oxidative stress. Studies on benzo[a]pyrene-derived quinones have shown their ability to induce 8-oxo-dG formation in cellular DNA.

The genotoxic potential of related quinoline-diones is further evidenced by studies demonstrating the induction of chromosomal aberrations and the formation of micronuclei in cells exposed to these compounds. This clastogenic effect is thought to arise from the combined effects of DNA intercalation, which can interfere with the action of topoisomerase enzymes, and the induction of oxidative DNA damage.

To illustrate the quantitative aspects of these interactions, the following tables summarize findings from studies on structurally analogous compounds.

Table 1: DNA Binding Parameters of a Structurally Related Methoxy-Quinoline Derivative

CompoundMethodAssociation Constant (Kₐ) (M⁻¹)Reference
8-methoxy-4-(3-diethylaminopropylamino)pyrimido[4',5':4,5]thieno(2,3-b)quinolineUV-visible and Fluorescence Spectroscopy10⁴ - 10⁶ nih.gov

Table 2: Genotoxic Effects of a Related Quinoline Derivative

CompoundAssayEffectReference
8-methoxypyrimido[4',5':4,5]thieno(2,3-b)quinoline-4(3H)-oneChromosome Aberration AssayInduction of aberrations
8-methoxypyrimido[4',5':4,5]thieno(2,3-b)quinoline-4(3H)-oneMicronucleus TestInduction of micronuclei

It is important to emphasize that while these findings for related compounds provide a strong framework for predicting the behavior of this compound, dedicated experimental studies on this specific molecule are necessary to definitively elucidate its DNA interaction and modification profile.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes for the Compound and its Derivatives

Future efforts should focus on:

Modern Catalytic Methods: Exploring transition-metal-catalyzed C-H activation and cross-coupling reactions could provide more direct and atom-economical pathways to substituted 7-methoxy-quinoline-5,8-diones. For instance, copper-catalyzed C-H trifluoromethylation has been successfully applied to 8-aminoquinoline (B160924) derivatives and could be adapted. researchgate.net

Flow Chemistry: The application of continuous flow synthesis could offer advantages in terms of safety, scalability, and reaction optimization for the preparation of the target compound and its derivatives.

Biocatalysis: The use of engineered enzymes could provide highly selective and environmentally friendly methods for key synthetic steps, such as regioselective hydroxylation or methoxylation.

Alternative Condensation Strategies: Investigating alternatives to classical methods like the Pfitzinger or Doebner syntheses, which are widely used for creating the quinoline (B57606) core, could lead to novel and more versatile routes. nih.gov A patent for the preparation of quinoline-5,8-dione derivatives suggests alternative synthetic pathways that could be optimized. google.com

Exploration of Unconventional Chemical Reactivity Modalities

The chemical reactivity of the 7-Methoxy-5,8-dihydroquinoline-5,8-dione core is not fully explored. The presence of the quinone moiety, an electron-deficient system, and the methoxy (B1213986) group offers opportunities for diverse chemical transformations.

Unexplored avenues include:

Cycloaddition Reactions: The quinone ring is a potential dienophile in Diels-Alder reactions, which could be exploited to build complex polycyclic structures. The investigation of [5+2+1] cycloadditions, which have been successful with other systems, could lead to novel bicyclic adducts. acs.org

Radical Reactions: The quinone moiety can participate in radical reactions. Studies have shown that some para-quinones can generate intracellular reactive oxygen species. nih.gov Understanding and controlling these radical processes could lead to new applications.

Metal-Complexation and Redox Processes: The ability of 6-substituted quinoline-5,8-diones to undergo rapid spectral changes upon metal chelate complexation and oxidation suggests a rich coordination chemistry that could be explored for sensing or catalytic applications. rsc.org

Double Alkynylation: The successful double alkynylation of 6,7-dibromoquinoline-5,8-dione (B3062177) highlights the potential for multiple functionalizations on the quinone ring, which could be applied to the 7-methoxy derivative to create a diverse library of compounds. researchgate.net

Application of Advanced Computational Techniques and Machine Learning in Compound Design

The integration of computational chemistry and machine learning offers a powerful approach to accelerate the design and optimization of this compound derivatives with desired properties. nih.govopenmedicinalchemistryjournal.comresearchgate.netsinica.edu.tw

Key areas for application include:

Predictive Modeling: Machine learning models can be trained to predict the biological activity, physicochemical properties, and potential off-target effects of novel derivatives. researchgate.netmdpi.com For example, models have been developed to predict the reactive sites of quinoline derivatives for electrophilic aromatic substitution with high accuracy. researchgate.net

Virtual Screening: Structure-based and ligand-based virtual screening of large compound libraries can identify new derivatives with high binding affinity for specific biological targets. nih.gov

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to understand the electronic structure and reactivity of the compound, guiding the design of new analogues with tailored electronic properties. mdpi.com

De Novo Design: Generative adversarial networks (GANs) and other de novo design algorithms can be employed to generate novel molecular structures based on the 7-methoxy-quinoline-5,8-dione scaffold with optimized properties. researchgate.net

Computational TechniqueApplication in Drug Design for this compound
Machine LearningPredict active sites, biological activity, and ADMET properties of new derivatives. researchgate.netmdpi.com
Molecular DockingSimulate the binding of derivatives to target proteins to predict affinity and binding mode. nih.govmdpi.com
3D-QSARDevelop quantitative structure-activity relationship models to guide lead optimization. nih.gov
Virtual ScreeningIdentify novel, potent inhibitors from large compound databases. nih.gov
Quantum Chemistry (DFT)Elucidate electronic properties and reactivity to design compounds with specific electronic features. mdpi.com

Expansion of Structure-Activity Relationship Studies to Underexplored Substitution Patterns

Systematic structure-activity relationship (SAR) studies are crucial for understanding how modifications to the this compound scaffold influence its biological activity. While some SAR studies on quinoline-5,8-diones have been conducted, many substitution patterns remain unexplored. nih.govusc.edu

Future research should focus on:

Substitution at C-2, C-3, and C-4: Previous studies on other quinoline-5,8-quinones have shown that substitutions at these positions are tolerated and can modulate activity. nih.gov A systematic exploration of various functional groups at these positions on the 7-methoxy derivative is warranted.

Modification of the Methoxy Group: The impact of replacing the 7-methoxy group with other electron-donating or electron-withdrawing groups, or with bulkier substituents, has not been thoroughly investigated.

Derivatization of the Quinone Moiety: The introduction of substituents at the C-6 position could significantly alter the electronic properties and biological activity, as seen in other quinoline-5,8-dione systems. mdpi.com

Bioisosteric Replacement: The replacement of the quinoline nitrogen with other heteroatoms or the quinone carbonyls with other functional groups could lead to novel scaffolds with improved drug-like properties.

Position on Quinoline-5,8-dione CorePotential for SAR Exploration
C-2, C-3, C-4Introduction of diverse substituents to probe interactions with biological targets. nih.govmdpi.com
C-6Modulation of redox potential and steric hindrance. mdpi.com
C-7Variation of the alkoxy group to fine-tune electronic and steric properties.
Quinoline NitrogenBioisosteric replacement to alter basicity and hydrogen bonding capacity.

Identification and Validation of New Molecular Targets for Chemical Probes

Derivatives of the quinoline-5,8-dione scaffold have been shown to interact with a variety of biological targets, including enzymes and proteins involved in cell cycle regulation and cancer. nih.govusc.edunih.govrsc.org The development of this compound-based chemical probes could facilitate the identification and validation of new molecular targets. chemicalprobes.org

Future research in this area should involve:

Target Identification Studies: Employing techniques such as affinity chromatography, photo-affinity labeling, and activity-based protein profiling to identify the cellular binding partners of this compound and its derivatives.

Validation of Novel Targets: Once potential new targets are identified, further biochemical and cellular assays are needed to validate the interaction and elucidate the mechanism of action.

Development of Selective Probes: Synthesizing derivatives with high affinity and selectivity for a specific target to be used as tools for studying the target's function in biological systems. Known targets for related quinoline derivatives include Cdc25B phosphatase, NSD2, tubulin, and Pim-1 kinase. nih.govusc.edunih.govresearchgate.net

Exploration in Different Disease Contexts: Investigating the potential of these chemical probes to modulate novel targets in various diseases beyond cancer, such as neurodegenerative and infectious diseases.

Q & A

Q. Table 1. Antiproliferative Activity of Selected Derivatives

CompoundSubstituentsIC₅₀ (HeLaS3, µM)IC₅₀ (KB-vin, µM)
6d6-(4-Me-piperazinyl)0.801.52
7d7-(4-Me-piperazinyl)0.590.97
Paclitaxel-1.011.01
Data from SRB assays

Q. Table 2. Synthetic Yields Under Different Conditions

MethodReaction TimeYield (%)
Microwave1.5 hours90
Reflux (Traditional)24 hours62
Comparative data for 7-acetamido-8-benzyloxyquinoline synthesis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.